3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. It is recognized for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound is characterized by the presence of a chloro group, an ethoxy-substituted benzothiazole moiety, and a benzamide functional group.
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is classified as an organic compound, specifically a heterocyclic aromatic compound due to its benzothiazole structure. It falls under the category of pharmaceuticals and agrochemicals due to its potential applications in drug development and plant protection.
The synthesis of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
The reaction conditions are typically mild, allowing for selective formation of the desired benzamide without significant side reactions. The use of solvents like dichloromethane can facilitate better yields and purities.
The molecular structure of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can be represented as follows:
Key structural data includes:
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide primarily involves:
Research indicates that this compound has shown promising results in modulating cellular functions and signaling pathways in various biological systems.
Key physical properties include:
Relevant chemical properties include:
Further analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are often employed to characterize the compound thoroughly .
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several notable applications:
Through these applications, 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide demonstrates significant potential across various fields of research and industry.
The benzothiazole nucleus—a fused heterocyclic system comprising a benzene ring and a thiazole moiety—represents a "privileged scaffold" in modern medicinal chemistry due to its versatile pharmacological profile and capacity for targeted structural diversification. This bicyclic framework exhibits distinct electronic properties conferred by the electron-rich sulfur and nitrogen atoms within its thiazole ring, facilitating diverse non-covalent interactions with biological targets. Benzothiazole derivatives demonstrate wide-ranging therapeutic activities, including antimicrobial, anticancer, and notably, potent anti-tubercular effects, as evidenced by recent drug discovery campaigns targeting multidrug-resistant pathogens like Mycobacterium tuberculosis [10].
The scaffold's planar structure enables efficient intercalation into biological macromolecules, while its aromatic character provides stability to metabolic degradation. Substitutions at the C-2, C-5, and C-6 positions significantly modulate bioactivity by altering electronic distribution, lipophilicity, and hydrogen-bonding capacity. For instance, 2-aminobenzothiazoles frequently serve as bioisosteres for purine bases, facilitating enzyme inhibition [10]. The structural adaptability of benzothiazoles is exemplified by bedaquiline—a diarylquinoline derivative containing a benzothiazole subunit approved for multidrug-resistant tuberculosis (MDR-TB), which targets ATP synthase through a novel mechanism distinct from first-line drugs like isoniazid and rifampicin [10].
Table 1: Representative Bioactive Benzothiazole Derivatives in Antimicrobial Research
Compound Class | Molecular Target | Biological Activity | Structural Features |
---|---|---|---|
Delamanid/Pretomanid (Nitroimidazoles) | Mycolic acid biosynthesis | Anti-TB (MDR/XDR strains) | Nitroimidazo-oxazole core |
Bedaquiline (Diarylquinoline) | ATP synthase | Anti-TB (MDR/XDR strains) | Quinoline-benzothiazole hybrid |
2-Arylbenzothiazoles | DprE1 enzyme | Anti-TB (potent activity vs H37Rv strain) | C-2 aryl substitution |
6-Aminobenzothiazoles | DNA gyrase | Broad-spectrum antimicrobial | Amino group at C-6 position |
The compound 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 313962-10-6) exemplifies strategic functionalization of the benzothiazole scaffold to optimize physicochemical and pharmacological properties. Its molecular structure (C₁₆H₁₃ClN₂O₂S; MW: 332.8046 g/mol) incorporates two critical pharmacophores: a 6-ethoxy-benzothiazole unit and a 3-chlorobenzamide moiety linked via a carboxamide bridge [1]. The SMILES notation (CCOc1ccc2c(c1)sc(n2)NC(=O)c1cccc(c1)Cl) precisely encodes this architecture, revealing three sites for structure-activity relationship (SAR) optimization:
6-Ethoxy Group on Benzothiazole: The ethoxy substituent (–OCH₂CH₃) at the benzothiazole's C-6 position significantly enhances lipophilicity (calculated logP ≈ 4.58) and membrane permeability compared to unsubstituted analogs [1] . Ethoxy's electron-donating character elevates π-electron density in the benzothiazole ring, potentially improving stacking interactions with aromatic residues in enzyme binding pockets. This modification mirrors trends observed in anti-TB benzothiazoles where alkoxy groups boost potency against M. tuberculosis H37Rv by enhancing target engagement [10].
3-Chloro Substituent on Benzamide: The meta-chloro group (–Cl) on the benzoyl ring introduces an electron-withdrawing effect, modulating the carboxamide's hydrogen-bonding capacity. Chlorine's substantial steric footprint (van der Waals radius: 1.75Å) may enforce conformational restriction, while its halogen-bonding potential could facilitate interactions with carbonyl motifs in biological targets [1] . Chlorinated benzamides frequently demonstrate enhanced metabolic stability compared to non-halogenated analogs, as evidenced in screening libraries targeting kinases and infectious disease targets [9].
Carboxamide Bridge (–NHC=O–): This linker adopts a planar trans-configuration that positions both aromatic systems for optimal target interaction. The bridge's secondary amide serves as a hydrogen bond donor/acceptor pair, critical for binding to enzymatic active sites. Molecular modeling suggests rotational barriers around the C–N bond create conformational preferences influencing biological recognition [1] [4].
Table 2: Impact of Substituents on Physicochemical Properties of 3-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Position | Substituent | Electronic Effect | Role in Bioactivity | Molecular Property Contribution |
---|---|---|---|---|
Benzothiazole C-6 | Ethoxy (–OC₂H₅) | Moderate π-electron donor | Enhanced membrane penetration; Target affinity | ↑ Lipophilicity (logP); ↓ Water solubility |
Benzamide meta-position | Chloro (–Cl) | Strong σ-electron withdrawer | Metabolic stabilization; Halogen bonding | ↑ Electron deficiency; ↑ Rotational barrier |
C-2 linkage | Carboxamide | H-bond donor/acceptor | Target recognition via complementary H-bonding | ↑ Polar surface area (≈40.3Ų); Molecular planarity |
The compound's calculated properties include a polar surface area (PSA) of 40.3 Ų and hydrogen bond acceptor/donor counts of 4 and 1, respectively—indicative of moderate cell permeability. Its molecular weight (332.8 g/mol) falls within typical ranges for CNS-inactive agents but remains compatible with Lipinski's criteria for oral bioavailability . These features collectively position this derivative as a promising scaffold for further optimization in antimicrobial and anticancer drug discovery, particularly through synthetic modifications such as fluorination at the benzothiazole C-6 (as in the analog 3-chloro-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide; C₁₆H₁₂ClFN₂O₂S) to further modulate electronic properties and bioavailability [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8